molecular formula C19H23NO3 B268174 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide

4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide

Katalognummer B268174
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: BCTBECFUHSWUOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide, also known as EPPB, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EPPB is a small molecule inhibitor that targets the protein-protein interaction between two key proteins, HIF-1α and p300/CBP. This interaction is crucial for the transcriptional activation of genes involved in tumor growth and angiogenesis. Inhibition of this interaction by EPPB has shown promising results in preclinical studies as a potential anticancer agent.

Wirkmechanismus

4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide targets the protein-protein interaction between HIF-1α and p300/CBP. HIF-1α is a transcription factor that plays a crucial role in the adaptation of cells to hypoxic conditions, which is a common feature of solid tumors. p300/CBP is a coactivator that interacts with HIF-1α to activate the transcription of genes involved in tumor growth and angiogenesis. Inhibition of this interaction by 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide results in the downregulation of these genes and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide has been shown to have minimal toxicity and few off-target effects in preclinical studies. In addition to its anticancer effects, 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects. 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide has been shown to reduce inflammation in a mouse model of acute lung injury and to protect against neurodegeneration in a mouse model of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide is its specificity for the HIF-1α/p300/CBP interaction, which minimizes off-target effects. 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. One limitation of 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide is its low solubility, which can make it difficult to administer in vivo. However, this limitation can be overcome through the use of appropriate solvents or formulation strategies.

Zukünftige Richtungen

There are several potential future directions for research on 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide. One direction is the development of 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide in combination with other anticancer agents to enhance its therapeutic potential. Additionally, the role of 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide in other diseases, such as pulmonary arterial hypertension and neurodegenerative disorders, warrants further investigation.

Synthesemethoden

4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide can be synthesized through a multistep process involving the reaction of 4-bromobenzoyl chloride with 2-ethoxyethanol and subsequent reactions with 2-phenylethylamine and sodium hydride. The final product is obtained through recrystallization and purification.

Wissenschaftliche Forschungsanwendungen

4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide has been shown to inhibit tumor growth and angiogenesis in various cancer types, including breast, lung, and colon cancer. 4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide has also been studied for its potential in treating other diseases, such as pulmonary arterial hypertension and neurodegenerative disorders.

Eigenschaften

Produktname

4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide

Molekularformel

C19H23NO3

Molekulargewicht

313.4 g/mol

IUPAC-Name

4-(2-ethoxyethoxy)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C19H23NO3/c1-2-22-14-15-23-18-10-8-17(9-11-18)19(21)20-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,20,21)

InChI-Schlüssel

BCTBECFUHSWUOP-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Kanonische SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.